Metoclopramide sulfone

Description

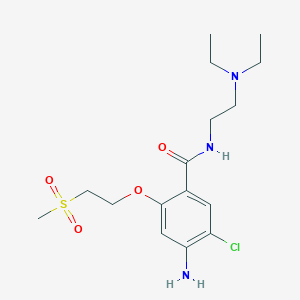

Structure

2D Structure

3D Structure

Properties

CAS No. |

139339-72-3 |

|---|---|

Molecular Formula |

C16H26ClN3O4S |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfonylethoxy)benzamide |

InChI |

InChI=1S/C16H26ClN3O4S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)24-8-9-25(3,22)23/h10-11H,4-9,18H2,1-3H3,(H,19,21) |

InChI Key |

OSNGEOZMYLGFHX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)(=O)C)N)Cl |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCS(=O)(=O)C)N)Cl |

Other CAS No. |

139339-72-3 |

Synonyms |

metoclopramide sulfone |

Origin of Product |

United States |

Synthetic Strategies for Metoclopramide Sulfone Analogs

Chemical Synthesis Approaches for Sulfone Compounds

The introduction of a sulfone group can significantly alter the physicochemical properties of a molecule, including its polarity, hydrogen bonding capability, and metabolic stability. The primary methods for synthesizing sulfones include the oxidation of corresponding thioethers or sulfides and direct sulfonylation reactions.

Oxidation of Thioether or Sulfide (B99878) Moieties to Sulfones

The oxidation of a thioether (sulfide) to a sulfone is a common and direct synthetic route. jchemrev.comwikipedia.org This transformation typically proceeds through a sulfoxide (B87167) intermediate. wikipedia.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial for achieving the desired level of oxidation and avoiding over-oxidation or side reactions. jchemrev.comacs.org

Common oxidants include hydrogen peroxide, peracids (like m-CPBA), and sodium metaperiodate. jchemrev.comacs.org The synthesis of metopimazine (B1676515) sulfoxide, a structurally related phenothiazine (B1677639), serves as a pertinent example. The primary method for its synthesis involves the oxidation of metopimazine using peracids or other oxidizing agents to convert the thioether to a sulfoxide. smolecule.com Careful control of the reaction conditions is necessary to ensure selectivity and yield. smolecule.com Further oxidation of the sulfoxide would yield the corresponding sulfone.

Electrochemical methods also present a sustainable and efficient alternative to traditional stoichiometric oxidants for the synthesis of sulfoxides and sulfones from thioethers. acs.org By adjusting the electrolysis conditions, such as current density or time, it is possible to selectively produce either the sulfoxide or the sulfone. acs.org This methodology has been successfully applied to complex pharmaceutical ingredients. acs.org

Catalytic systems, such as those using titanosilicate zeolites with hydrogen peroxide, have also been developed for the selective oxidation of sulfides to sulfones. researchgate.net These methods offer the advantage of being environmentally friendly, with water often being the only byproduct. researchgate.net

Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Intermediates | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Often requires a catalyst; can be selective. acs.orgresearchgate.net |

| Peracids (e.g., m-CPBA) | Sulfoxide | Strong oxidants; reaction conditions must be controlled. acs.orgsmolecule.com |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Can be used in excess for selective sulfoxidation. jchemrev.com |

| Electrochemical Oxidation | Sulfoxide | Selective formation of sulfoxide or sulfone is possible by tuning conditions. acs.org |

Applicability of Sulfonylation Reactions to Metoclopramide (B1676508) Scaffolds

Sulfonylation reactions offer another avenue for the synthesis of sulfone-containing compounds. These reactions typically involve the reaction of an aromatic compound with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a catalyst. wikipedia.org For a metoclopramide scaffold, which contains an aromatic amine, direct sulfonylation is a feasible approach. slideshare.net

Aromatic amines can undergo sulfonylation to form sulfonamides. slideshare.netsapub.org Recent advancements have demonstrated that under superacidic conditions, aniline (B41778) derivatives can be sulfonylated at low temperatures using arenesulfonic acids or arenesulfonyl hydrazides. acs.org This method allows for non-classical site functionalization by overcoming the innate regioselectivity of electrophilic aromatic substitution. acs.org

Furthermore, a novel Sandmeyer-type reaction has been developed for the synthesis of sulfonyl chlorides from anilines using a stable SO₂ surrogate (DABSO) and a copper catalyst. acs.org The resulting sulfonyl chloride can then be reacted with an amine to form the corresponding sulfonamide. acs.org Given that metoclopramide is a substituted aniline, these methods could potentially be adapted to introduce a sulfonyl group onto its aromatic ring.

The choice of sulfonylation method would depend on the desired substitution pattern and the compatibility of the reaction conditions with the other functional groups present in the metoclopramide molecule.

Rational Design and Synthesis of Sulfone Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net The synthesis of analogs with systematic structural modifications allows for the exploration of these relationships.

In the context of metoclopramide, SAR studies have been conducted on analogs with modifications to the side chain, including permanently charged ammonium (B1175870) and sulfonium (B1226848) analogs, as well as an uncharged sulfide analog. nih.gov These studies revealed that charged analogs retained some activity, albeit at higher concentrations than metoclopramide, while the sulfide analog was inactive. nih.gov This suggests that the charged nature of the side chain is important for interaction with the dopamine (B1211576) D2 receptor. nih.gov

The synthesis of a metoclopramide sulfone analog would provide a valuable tool for further probing the SAR of this class of compounds. The sulfone group, being a strong hydrogen bond acceptor and more polar than a sulfide or sulfoxide, would significantly alter the electronic and steric properties of the molecule. By comparing the biological activity of the sulfone analog to that of the parent drug and its sulfide/sulfonium counterparts, researchers could gain a deeper understanding of the receptor binding requirements.

Impurity Profiling and Stability Assessment of Metoclopramide with Focus on Oxidative Degradants

Regulatory and Academic Perspectives on Impurity Profiling in Pharmaceuticals

Impurity profiling is a critical component in the development and manufacturing of pharmaceuticals, ensuring the safety and efficacy of drug products. Regulatory bodies and academic institutions worldwide have established comprehensive guidelines and perspectives on the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

From a regulatory standpoint, the International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The ICH Q3A(R2) and Q3B(R2) guidelines, in particular, provide a framework for impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For instance, the identification threshold for an impurity is generally 0.1% for a maximum daily dose of ≤ 2g/day.

Organic impurities, which can arise from the manufacturing process, degradation of the drug substance, or storage, are a primary focus. These can include starting materials, by-products, intermediates, and degradation products. Inorganic impurities, such as reagents, ligands, and catalysts, as well as residual solvents, are also subject to strict controls.

Academic perspectives on impurity profiling often emphasize the development of advanced analytical techniques to detect, isolate, and characterize impurities at increasingly lower levels. Research in this area focuses on methodologies that can provide a deeper understanding of degradation pathways and the formation of potentially genotoxic impurities. The academic community plays a vital role in advancing the science of impurity profiling, which in turn informs and supports the evolution of regulatory standards.

The qualification of impurities is a key aspect of both regulatory and academic viewpoints. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. If the level of an impurity exceeds the qualification threshold, further toxicological studies may be required.

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2g/day | 0.03% | 0.05% | 0.05% |

This table is based on the ICH Q3A(R2) guideline and illustrates the thresholds that trigger reporting, identification, and qualification of impurities.

The identification and characterization of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products. In the case of Metoclopramide (B1676508), oxidative degradation can lead to the formation of various impurities, with Metoclopramide N-oxide being a well-documented example.

Metoclopramide N-oxide is recognized as a significant oxidative impurity and a metabolite of Metoclopramide. Its formation involves the oxidation of the tertiary amine group in the side chain of the Metoclopramide molecule. This transformation can occur during the manufacturing process, storage, or as a result of metabolic processes in the body.

The characterization of Metoclopramide N-oxide and other oxidative impurities typically involves a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the parent drug from its impurities. The use of mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation patterns of the impurities, which aids in their structural elucidation.

For instance, in LC-MS analysis, Metoclopramide exhibits a characteristic mass-to-charge ratio (m/z). The N-oxide derivative will have a distinct m/z value, typically 16 atomic mass units higher than the parent compound, corresponding to the addition of an oxygen atom. Further fragmentation analysis (MS/MS) can provide detailed structural information by breaking down the impurity molecule and analyzing the resulting fragments.

Beyond Metoclopramide N-oxide, other potential oxidative degradation products can be formed under various stress conditions. These may include compounds resulting from hydroxylation of the aromatic ring or dealkylation of the amino group. The comprehensive profiling of these impurities is essential for understanding the degradation pathways and for establishing appropriate control strategies.

Reference standards of known impurities, such as Metoclopramide N-oxide, are crucial for the validation of analytical methods and for the accurate quantification of these impurities in drug substances and products.

Table 2: Key Oxidative Impurity of Metoclopramide

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Method of Identification |

| Metoclopramide N-Oxide | C₁₄H₂₂ClN₃O₃ | 315.80 | LC-MS, NMR |

This table provides a summary of the key known oxidative impurity of Metoclopramide, including its chemical formula, molecular weight, and the primary analytical techniques used for its identification.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process. They are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. These studies provide valuable information about the degradation pathways of the drug molecule and are instrumental in the development of stability-indicating analytical methods. For Metoclopramide, forced degradation under oxidative and photolytic conditions is particularly relevant.

Forced Degradation Studies Under Oxidative and Photolytic Conditions

Kinetic Studies of Oxidative and Photolytic Degradation Processes

Kinetic studies of degradation processes are essential for understanding the rate at which a drug substance degrades under specific stress conditions. This information is crucial for predicting the shelf-life of the drug product and for establishing appropriate storage conditions.

Oxidative Degradation: The oxidative degradation of Metoclopramide is often investigated using reagents such as hydrogen peroxide. Kinetic studies would typically involve exposing solutions of Metoclopramide to various concentrations of the oxidizing agent at different temperatures and for varying durations. The degradation process is monitored over time by a stability-indicating analytical method, such as HPLC, to determine the decrease in the concentration of the parent drug and the formation of degradation products. The data obtained can be used to determine the order of the reaction and the degradation rate constant.

Photolytic Degradation: Metoclopramide is known to be sensitive to light. Photolytic degradation studies are conducted by exposing the drug substance, both in solid and solution form, to a controlled source of light that mimics the UV and visible spectrum of sunlight. The exposure is typically measured in terms of lux hours for visible light and watt hours per square meter for UV light. Kinetic analysis of photolytic degradation often reveals a first-order or pseudo-first-order reaction, where the rate of degradation is proportional to the concentration of the drug. Studies have shown that the photodegradation of Metoclopramide can be significant, with a rapid decrease in purity observed upon exposure to UV irradiation. For example, one study reported a 15% degradation of Metoclopramide after just 15 minutes of exposure to 254 nm UV light.

Elucidation of Degradation Pathways and Byproduct Formation Mechanisms

Understanding the degradation pathways is crucial for identifying potential degradation products and for ensuring that the analytical methods can detect and quantify them.

Oxidative Degradation Pathways: Under oxidative stress, the Metoclopramide molecule can undergo several transformations. A primary pathway is the oxidation of the tertiary amine in the side chain to form Metoclopramide N-oxide. Other potential reactions include hydroxylation of the aromatic ring and cleavage of the amide bond. The specific byproducts formed will depend on the nature of the oxidizing agent and the reaction conditions.

Photolytic Degradation Pathways: The photolytic degradation of Metoclopramide can be complex, leading to a variety of byproducts. A major degradation mechanism involves the scission of the carbon-chlorine bond on the aromatic ring. This can be followed by various reactions, including hydroxylation (replacement of chlorine with a hydroxyl group) and polymerization, leading to the formation of dimeric and trimeric products. Other identified pathways include dealkylation of the amino group. The characterization of these photoproducts is typically achieved using advanced analytical techniques like LC-MS/MS, which provides information on the molecular weight and structure of the degradation products.

Table 3: Summary of Forced Degradation Studies on Metoclopramide

| Stress Condition | Key Degradation Products | Primary Degradation Pathway |

| Oxidative | Metoclopramide N-oxide, hydroxylated derivatives | Oxidation of the tertiary amine, aromatic hydroxylation |

| Photolytic | Dechlorinated products, hydroxylated products, dimeric and trimeric products | Scission of the C-Cl bond, hydroxylation, polymerization, dealkylation |

This table summarizes the key findings from forced degradation studies on Metoclopramide under oxidative and photolytic conditions, highlighting the major degradation products and their formation pathways.

Development of Stability-Indicating Analytical Methods for Oxidative Impurities

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A crucial feature of a SIAM is its ability to separate the API from its degradation products, process-related impurities, and excipients, ensuring that the measured API concentration is accurate and not inflated by the presence of these other components.

For Metoclopramide, the development of a SIAM is critical for monitoring its stability, particularly with respect to oxidative degradation. The primary goal is to develop a method that can accurately quantify Metoclopramide in the presence of its oxidative impurities, such as Metoclopramide N-oxide.

Method Development Strategy: The development of a SIAM for Metoclopramide typically involves the following steps:

Forced Degradation: As discussed previously, Metoclopramide is subjected to forced degradation under oxidative conditions (e.g., using hydrogen peroxide) to generate the potential degradation products.

Chromatographic Separation: A chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is developed to separate Metoclopramide from its degradation products. This involves optimizing various parameters, including the stationary phase (column), mobile phase composition (solvents, pH, additives), flow rate, and column temperature.

Method Validation: Once a suitable separation is achieved, the method is validated according to ICH guidelines (Q2(R1)). Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Specificity is the most critical parameter for a SIAM. It is demonstrated by showing that the method can resolve the peak of Metoclopramide from the peaks of its degradation products. This is often confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector or by mass spectrometry (MS) to ensure that the Metoclopramide peak is not co-eluting with any impurities.

Table 4: Typical Chromatographic Conditions for a Stability-Indicating HPLC Method for Metoclopramide

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV at a specific wavelength (e.g., 274 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

This table provides an example of typical HPLC conditions that could be used in a stability-indicating method for Metoclopramide.

The validated SIAM can then be used for the routine quality control of Metoclopramide drug substance and drug products, as well as for stability studies to determine the shelf-life of the product. The ability of the method to separate and quantify the oxidative impurities allows for the establishment of appropriate acceptance criteria for these impurities in the final product specifications.

Environmental Behavior and Advanced Transformation of Metoclopramide Oxidative Products

Environmental Fate of Pharmaceuticals and their Oxidative Metabolites/Degradants

Pharmaceuticals are now recognized as ubiquitous organic pollutants in the aquatic environment. nih.gov Their journey into waterways is often a result of incomplete metabolism in humans and animals, leading to the excretion of both the parent drug and its metabolites. nih.gov These compounds enter municipal sewage systems and, due to the limited efficacy of conventional wastewater treatment plants in removing them, are subsequently released into surface waters, groundwaters, and even soils. researchgate.net

Metoclopramide (B1676508), for instance, is primarily metabolized in the liver via oxidation by cytochrome P450 enzymes (CYP2D6, CYP3A4, and CYP1A2) and, to a lesser extent, through conjugation with sulfates and glucuronides. researchgate.netnih.govtandfonline.com In vivo and in vitro studies have identified several key metabolites, including an N-sulfate, a des-ethyl metabolite, a hydroxylated metabolite, and an oxidative deaminated metabolite. nih.gov The low biodegradability of the parent metoclopramide suggests it is highly susceptible to abiotic degradation processes in aquatic environments, a characteristic that likely extends to its oxidative metabolites. researchgate.net The continuous introduction and inherent persistence of these compounds raise concerns about their potential long-term effects on aquatic ecosystems.

Photochemical Reactivity and Transformation in Aqueous Matrices

The photochemical behavior of metoclopramide and its byproducts is a critical aspect of their environmental fate. Studies performed under simulated solar radiation show that metoclopramide readily degrades in various water matrices, indicating that photolysis is a significant pathway for its natural attenuation. nih.govresearchgate.net

The degradation of metoclopramide in water is understood to proceed through both direct and indirect photolysis. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances in the water, known as photosensitizers (like natural organic matter), which absorb light and produce reactive oxygen species that then degrade the pharmaceutical compound.

Research has identified two primary mechanisms for the photolytic degradation of metoclopramide:

Hydroxylation of the aromatic ring: This involves the addition of a hydroxyl (-OH) group to the central benzene (B151609) ring of the molecule. nih.govresearchgate.net

Dealkylation of the amino group: This process involves the removal of one or both of the ethyl groups from the tertiary amine side chain. nih.govresearchgate.net

Another significant degradation mechanism observed is the scission (breaking) of the chlorine-carbon bond on the aromatic ring, which can be followed by the polymerization of the resulting reactive molecules to form larger, more complex products. ucl.ac.be

The rate and efficiency of metoclopramide's phototransformation are significantly influenced by various environmental factors. The degradation kinetics have been observed to follow a pseudo-first-order reaction model. nih.govresearchgate.net Key influencing factors include pH and the presence of common inorganic and organic substances found in natural waters.

| Environmental Factor | Observed Effect on Metoclopramide Photodegradation | Citation |

| pH | Degradation is fastest at a neutral pH of 7. Highly alkaline conditions (pH 11) slow the photolysis process. | nih.govresearchgate.net |

| Inorganic Ions (Nitrate NO₃⁻, Chloride Cl⁻, Bromide Br⁻, Bicarbonate HCO₃⁻, Sulfate (B86663) SO₄²⁻) | Generally inhibit the degradation process, likely by absorbing light or scavenging reactive species. | nih.govresearchgate.net |

| Metal Ions (Fe(III)) | Inhibit the degradation process. | nih.govresearchgate.net |

| Natural Organic Matter (Humic Acid, HA) | Inhibits degradation by absorbing the available light, thus shielding the metoclopramide molecule. | nih.govresearchgate.net |

The highest quantum yield, a measure of the efficiency of a photochemical process, for metoclopramide's photodegradation was observed at pH 7. nih.govresearchgate.net

Detailed analysis using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has led to the tentative identification of numerous photolytic degradation products. In one study, irradiating an aqueous solution of metoclopramide resulted in the formation of 18 distinct photoproducts. ucl.ac.be

The formation of these products is consistent with the degradation mechanisms mentioned previously. The primary pathway appears to be the cleavage of the chlorine atom from the molecule. This initial step can be followed by polymerization, as evidenced by the detection of dimeric and trimeric products, which have higher molecular weights than the parent drug. ucl.ac.be The variety of products underscores the complexity of the photodegradation process in aqueous environments.

| Product Type | Formation Mechanism | Citation |

| Dechlorinated Products | Scission of the chlorine-carbon bond. | ucl.ac.be |

| Hydroxylated Products | Attack by hydroxyl radicals on the aromatic ring. | nih.govresearchgate.net |

| Dealkylated Products | Cleavage of ethyl groups from the side chain. | nih.govresearchgate.net |

| Polymerized Products (Dimers, Trimers) | Combination of reactive intermediates formed after initial degradation steps like dechlorination. | ucl.ac.be |

Application of Advanced Oxidation Processes (AOPs) for Degradation of Pharmaceutical Contaminants

Due to the limitations of conventional wastewater treatment, Advanced Oxidation Processes (AOPs) are being investigated as a more effective means to degrade persistent pharmaceutical contaminants like metoclopramide and its byproducts. mdpi.com AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like water, carbon dioxide, and mineral acids.

One of the most studied AOPs for metoclopramide is heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles as a catalyst. impactfactor.orgresearchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, which in turn degrade the drug. impactfactor.org

Studies have shown that the efficiency of this process is dependent on several factors:

Catalyst Mass: The rate of degradation increases with the amount of TiO₂ up to an optimal point. researchgate.net

Drug Concentration: Degradation efficiency is higher at lower initial concentrations of the drug. researchgate.net

pH: The optimal pH for TiO₂-mediated photocatalysis of metoclopramide was found to be 8. researchgate.net

Light Intensity: Increasing the intensity of the light source enhances the rate of photocatalytic degradation. researchgate.net

Under optimal conditions, photocatalysis with TiO₂ nanoparticles achieved a degradation efficiency of over 88% for metoclopramide within one hour of irradiation. impactfactor.orgresearchgate.net

Environmental Monitoring and Detection Strategies for Oxidative Byproducts

Effective monitoring is crucial for understanding the prevalence and fate of pharmaceutical byproducts in the environment. The development of sensitive and specific analytical methods is key to this effort. For metoclopramide and its degradation products, several advanced analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a foundational technique used for the separation and quantification of metoclopramide in various samples. nih.gov When coupled with a UV spectrophotometric detector, it provides a rapid, economical, and environmentally friendly method for analysis. nih.gov Stability-indicating HPLC methods have been specifically developed to separate the parent drug from its degradation products formed under stress conditions (acidic, alkaline, oxidative), ensuring accurate quantification even in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is the gold standard for identifying unknown metabolites and degradation products. ucl.ac.be This powerful technique allows for the structural elucidation of byproducts present at very low concentrations in environmental samples or in laboratory degradation studies. ucl.ac.beresearchgate.net It has been successfully used to identify numerous photolytic and acid degradation products of metoclopramide. ucl.ac.beresearchgate.net

These analytical strategies form the basis for monitoring programs that can track the presence of metoclopramide's oxidative byproducts in wastewater effluents and receiving water bodies, providing essential data for risk assessment and the evaluation of water treatment technologies.

Theoretical and Computational Chemistry Approaches for Metoclopramide Sulfone Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Prediction and Reactive Site Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for studying drug metabolism. DFT provides a robust framework for examining the electronic structure of molecules, which in turn allows for the prediction of their reactivity and the mechanisms of their reactions.

For Metoclopramide (B1676508) sulfone, DFT can be employed to:

Predict Reactive Sites: By calculating various molecular descriptors, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can identify the most probable sites for metabolic attack. For the parent compound, metoclopramide, DFT studies have been used to analyze its molecular structure, stability, and electronic properties. chemmethod.com Similar calculations on Metoclopramide sulfone would elucidate how the presence of the sulfone group alters the electron distribution and, consequently, the reactivity of the molecule. This would help in predicting further metabolic transformations or potential interactions with biological macromolecules.

Elucidate Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the energetic barriers associated with different pathways. For instance, the formation of this compound from its parent drug via sulfation can be modeled to understand the enzymatic process involved.

Analyze Spectroscopic Data: Calculated properties such as vibrational frequencies can be correlated with experimental data (e.g., from infrared spectroscopy) to confirm the structure of metabolites.

A study on the photodegradation of metoclopramide utilized DFT to study reactive sites and characterize regions susceptible to attack, demonstrating the utility of these methods in understanding the transformation of the parent compound. nih.gov

Table 1: Key Applications of DFT in this compound Research

| Application | Description |

| Reactive Site Prediction | Identification of atoms or functional groups most susceptible to further metabolism or chemical reaction by analyzing electronic properties. |

| Reaction Mechanism Elucidation | Detailed mapping of the energy landscape for the formation and degradation of this compound, including the identification of transition states and intermediates. |

| Structural Confirmation | Comparison of calculated spectroscopic properties with experimental data to confirm the molecular structure. |

| Thermodynamic Analysis | Calculation of thermodynamic quantities to predict the stability and favorability of different isomers and conformers of this compound. |

Molecular Modeling of Transformation Pathways and Product Energetics

Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and molecular mechanics, to simulate the behavior of molecules. These models are crucial for understanding the transformation pathways of drugs and their metabolites and for evaluating the energetics of these processes.

For this compound, molecular modeling can be applied to:

Model Metabolic Transformations: The conversion of metoclopramide to its N-sulfate metabolite can be modeled to understand the interaction with sulfotransferase enzymes. Docking studies, which predict the preferred orientation of one molecule to a second when bound to each other, can be used to simulate the binding of metoclopramide to the active site of the enzyme.

In Silico Prediction of Oxidative Metabolites and Degradation Products

In silico (computer-based) prediction of drug metabolism has become an integral part of the drug discovery and development process. Various software tools and algorithms are available to predict the metabolic fate of a compound, including the formation of oxidative metabolites and degradation products.

The N-sulfate of metoclopramide has been identified as a metabolite in humans both in vivo and in vitro. nih.gov In silico models can be used to predict the formation of such metabolites. These predictive models are often based on a combination of expert-derived rules, machine learning algorithms, and quantum chemical calculations.

Key aspects of in silico prediction for this compound include:

Metabolite Prediction Software: Programs can predict the likely sites of metabolism on a molecule and the resulting metabolites. These tools could be used to predict whether this compound itself is likely to undergo further metabolism.

CYP450 Metabolism Prediction: Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. In silico models have been developed to predict which CYP isoforms are likely to metabolize a given compound. Studies have used homology modeling and molecular docking to predict the binding of metoclopramide to CYP2D6 and identify new metabolites. nih.govmanchester.ac.uk Similar approaches could be applied to this compound to predict its interaction with CYP enzymes.

Degradation Product Prediction: Computational models can also be used to predict the degradation of a compound under various conditions, such as exposure to light or different pH levels. This is important for understanding the stability of the drug and its metabolites.

Table 2: Examples of In Silico Tools and Their Application to this compound

| Tool/Method | Application for this compound |

| Metabolite Prediction Software | Predict potential further metabolites of this compound by identifying sites susceptible to enzymatic attack. |

| CYP450 Docking Simulations | Model the interaction of this compound with various CYP450 enzymes to predict its potential for oxidative metabolism. |

| QSAR Models | (Quantitative Structure-Activity Relationship) models could be developed to correlate the structural features of metoclopramide and its metabolites, including the sulfone, with their metabolic stability or potential for toxicity. |

Q & A

Q. Table 1. Common Adverse Events Reported in this compound Studies

| Organ System | Adverse Event | Frequency Range (%) | Study Type | Reference ID |

|---|---|---|---|---|

| Cardiovascular | QTc prolongation | 0.5–2.1 | Observational | |

| Neurological | Dyskinesia | 1.8–4.3 | Randomized Trial | |

| Endocrine | Hyperprolactinemia | 3.2–7.6 | Cohort |

Q. Table 2. Key Parameters for LC-MS/MS Quantification of this compound

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Ionization Mode | Positive ESI |

| Transition (m/z) | 300.1 → 227.0 (quantifier) |

| LLOQ | 0.1 ng/mL |

| Recovery (%) | 85–110 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.